REACTION_CXSMILES
|
Cl.[CH:2]12[CH2:9][CH2:8][CH:5]([CH2:6][CH2:7]1)[CH2:4][CH:3]2[CH:10](C1C=CC(C)=C(C)C=1C)C.[H][H].C12CCC(CC1)CC2C(C1(C)CCCCC1(C)C)C>[Ru].CC1CCCCC1>[CH3:9][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[CH3:10]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
ice
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
1-(2-bicyclo [2.2.2] octyl)-1-(trimethylphenyl)-ethane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C12C(CC(CC1)CC2)C(C)C2=C(C(=C(C=C2)C)C)C
|
Name
|
1-(2-bicyclo [2.2.2] octyl)-1-(trimethylcyclohexyl)-ethane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C12C(CC(CC1)CC2)C(C)C2(C(CCCC2)(C)C)C
|
Name
|
|
Quantity
|
20 g
|
Type
|
catalyst
|
Smiles
|
[Ru]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CC1CCCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
over 30 minutes with stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
above was dropped
|
Type
|
CUSTOM
|
Details
|
The so obtained mixture
|
Type
|
TEMPERATURE
|
Details
|
was maintained at 30° C. in an ice-cold water bath
|
Type
|
STIRRING
|
Details
|
further stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
an organic layer produced
|
Type
|
WASH
|
Details
|
therein was washed twice with 200 ml of 2N NaOH aqueous solution
|
Type
|
WASH
|
Details
|
by washing twice with 200 ml of water
|
Type
|
ADDITION
|
Details
|
The so treated organic layer
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried with anhydrous MgSO4
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Type
|
CUSTOM
|
Details
|
to obtain 180 g of a fraction
|
Type
|
CUSTOM
|
Details
|
The analysis with NMR and MS resulted in a finding that the so obtained reaction product
|
Type
|
CUSTOM
|
Details
|
reaction product
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
CUSTOM
|
Details
|
a reaction temperature of 200° C.
|
Type
|
CUSTOM
|
Details
|
a reaction time of 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
The so obtained
|
Type
|
CUSTOM
|
Details
|
reaction product
|
Type
|
CUSTOM
|
Details
|
resulting in a finding that it
|
Type
|
CUSTOM
|
Details
|
Further, the traction coefficient of the obtained reaction product
|
Type
|
CUSTOM
|
Details
|
was determined in a temperature range of 40° C. to 140° C.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl.[CH:2]12[CH2:9][CH2:8][CH:5]([CH2:6][CH2:7]1)[CH2:4][CH:3]2[CH:10](C1C=CC(C)=C(C)C=1C)C.[H][H].C12CCC(CC1)CC2C(C1(C)CCCCC1(C)C)C>[Ru].CC1CCCCC1>[CH3:9][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[CH3:10]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
ice
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
1-(2-bicyclo [2.2.2] octyl)-1-(trimethylphenyl)-ethane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C12C(CC(CC1)CC2)C(C)C2=C(C(=C(C=C2)C)C)C
|
Name
|
1-(2-bicyclo [2.2.2] octyl)-1-(trimethylcyclohexyl)-ethane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C12C(CC(CC1)CC2)C(C)C2(C(CCCC2)(C)C)C
|
Name
|
|
Quantity
|
20 g
|
Type
|
catalyst
|
Smiles
|
[Ru]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CC1CCCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
over 30 minutes with stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
above was dropped
|
Type
|
CUSTOM
|
Details
|
The so obtained mixture
|
Type
|
TEMPERATURE
|
Details
|
was maintained at 30° C. in an ice-cold water bath
|
Type
|
STIRRING
|
Details
|
further stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
an organic layer produced
|
Type
|
WASH
|
Details
|
therein was washed twice with 200 ml of 2N NaOH aqueous solution
|
Type
|
WASH
|
Details
|
by washing twice with 200 ml of water
|
Type
|
ADDITION
|
Details
|
The so treated organic layer
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried with anhydrous MgSO4
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Type
|
CUSTOM
|
Details
|
to obtain 180 g of a fraction
|
Type
|
CUSTOM
|
Details
|
The analysis with NMR and MS resulted in a finding that the so obtained reaction product
|
Type
|
CUSTOM
|
Details
|
reaction product
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
CUSTOM
|
Details
|
a reaction temperature of 200° C.
|
Type
|
CUSTOM
|
Details
|
a reaction time of 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
The so obtained
|
Type
|
CUSTOM
|
Details
|
reaction product
|
Type
|
CUSTOM
|
Details
|
resulting in a finding that it
|
Type
|
CUSTOM
|
Details
|
Further, the traction coefficient of the obtained reaction product
|
Type
|
CUSTOM
|
Details
|
was determined in a temperature range of 40° C. to 140° C.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |